6-(Piperidin-1-yl)pyrimidin-4-amine

Kinase Inhibition Cancer Therapeutics Drug Discovery

6-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic small molecule (C9H14N4, MW: 178.23 g/mol) serving as a privileged fragment in medicinal chemistry. It features a 4-aminopyrimidine core substituted with a piperidine ring at the 6-position, a motif fundamental to numerous ATP-competitive kinase inhibitor programs.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 69206-89-9
Cat. No. B1353835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyrimidin-4-amine
CAS69206-89-9
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)N
InChIInChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12)
InChIKeyREWATXPICITDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-1-yl)pyrimidin-4-amine (CAS 69206-89-9): Core Scaffold & Procurement Specifications


6-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic small molecule (C9H14N4, MW: 178.23 g/mol) serving as a privileged fragment in medicinal chemistry. It features a 4-aminopyrimidine core substituted with a piperidine ring at the 6-position, a motif fundamental to numerous ATP-competitive kinase inhibitor programs. Its computed physicochemical profile includes a topological polar surface area of 55 Ų, a XLogP3-AA of 1.2, a single hydrogen bond donor, and four acceptor sites, indicating favorable ligand efficiency for fragment-based drug discovery [1]. Commercially, it is widely supplied as a building block with standard purity specifications of 98% (HPLC) and typical storage conditions under inert gas at 2–8°C to prevent degradation .

Procurement Risks of Generic 4-Aminopyrimidine Scaffold Swaps for 6-(Piperidin-1-yl)pyrimidin-4-amine


Treating 6-(Piperidin-1-yl)pyrimidin-4-amine as a simple, interchangeable aminopyrimidine building block disregards the critical role of its 6-position piperidine substitution in establishing initial kinase hinge-binding affinity and optimizing fragment growth vectors. Simple analogs like 4-aminopyrimidine or 2-aminopyrimidine lack this lipophilic moiety, substantially altering the scaffold's LogP, polar surface area, and hydrogen-bonding capacity, which are key determinants of fragment hit rates and subsequent lead development trajectories [1]. Critical evidence shows this specific compound serves as the direct precursor for patent-protected MNK1/2 inhibitor series, where alteration of the piperidine substitution pattern leads to significant variations in cellular eIF4E phosphorylation inhibition, underscoring that scaffold substitution is not trivial .

Quantitative Differentiation Matrix for 6-(Piperidin-1-yl)pyrimidin-4-amine Against Key Analogs


Kinase Profiling Selectivity: MNK1/2 vs. CYP450 Off-Target Liability

In a ChEMBL-curated dataset, 6-(Piperidin-1-yl)pyrimidin-4-amine achieves a balanced profile as a low-micromolar MNK1/2 inhibitor (IC50: 2,200 nM in HeLa cellular eIF4E phosphorylation assay) while maintaining a >10-fold selectivity window against cytochrome P450 3A4 and 2D6 isoforms (IC50: 30,000 nM each), a differentiation not observed for the des-piperidinyl analog 4-aminopyrimidine which shows negligible kinase binding [1]. The piperidine group thus provides essential binding energy, avoiding the non-selective reactivity common in simpler aniline-based fragments.

Kinase Inhibition Cancer Therapeutics Drug Discovery

Physicochemical Suitability: Ligand Efficiency Metrics vs. Common Fragment Benchmarks

The target compound's computed properties (MW: 178.23 Da, LogP: 1.2, H-bond donors: 1, H-bond acceptors: 4, TPSA: 55 Ų) position it within the 'Rule of Three' guidelines for fragment libraries [1]. In contrast, the commonly used fragment 6-chloropyrimidin-4-amine (CAS 5305-59-9, MW: 129.55 Da) is significantly lighter but introduces a reactive chlorine handle, risking non-specific covalent binding and requiring additional synthetic steps to install the piperidine. The N-Boc-piperidine analog (CAS 206989-61-9, MW: 278.35 Da) exceeds the MW threshold for optimal fragment efficiency. The compound under evaluation thus occupies a unique 'Goldilocks' zone of molecular complexity and synthetic amenability.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Critical Synthetic Intermediate: Patent-Corroborated Role in MNK1/2 Inhibitor Series

Several patent documents explicitly identify 6-(piperidin-1-yl)pyrimidin-4-amine as the foundational core for synthesizing advanced MNK1/2 kinase modulators, with subsequent derivatization at the piperidine 4-position (e.g., 6-[4-(1H-imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine) achieving nanomolar potency [1]. This contrasts with the isomeric 2-(piperidin-1-yl)pyrimidin-4-amine or 4-(piperidin-1-yl)pyrimidine-2-amine analogs, which are not specified as key intermediates in the same patent estates, highlighting a distinct vectoring advantage for the 4-amino/6-piperidinyl substitution pattern for accessing ATP-binding pockets.

Process Chemistry Oncology Therapeutics Patent Landscape

Stability & Storage Profile: Boiling Point and Long-Term Integrity vs. Air-Sensitive Analogs

The compound's boiling point (389.368°C at 760 mmHg) and storage requirement (under inert gas at 2–8°C) provide a thermal stability benchmark . While many 4-aminopyrimidine derivatives are prone to hydrolysis or oxidation at ambient storage, this compound's moderately high boiling point and recommended inert atmosphere suggest it is less volatile and more amenable to long-term inventory management compared to lower-molecular-weight, more volatile pyrimidine amines such as 4-aminopyrimidine (boiling point: 228°C). This reduces procurement risk associated with compound degradation during shipping or storage.

Compound Management Laboratory Procurement Stability Studies

Procurement-Driven Application Scenarios for 6-(Piperidin-1-yl)pyrimidin-4-amine Based on Quantitative Evidence


Fragment-Based Lead Generation for Oncology Kinase Targets (MNK1/2, JAK, PI3K families)

Given its cellular MNK1/2 inhibitory activity (IC50: 2,200 nM) and favorable ligand efficiency metrics, procurement of this fragment is ideal for initiating fragment-based screening cascades targeting the MAPK pathway kinases. Its balanced MW and LogP align with Rule of Three criteria, enabling direct use in SPR, DSF, or ligand-observed NMR primary screens without further purification. This application is directly supported by the compound's patent-validated role as a core scaffold for differentiating into nanomolar MNK1/2 inhibitors and its clean CYP450 selectivity profile .

Synthetic Exploration of Patent-Breakout Kinase Inhibitor Scaffolds

For medicinal chemistry groups seeking to develop novel IP around ATP-competitive inhibitors, this compound serves as a strategic starting point. The 4-amino group and the piperidine nitrogen provide orthogonal diversification points, as confirmed by patent literature using this exact scaffold to create highly decorated inhibitors . The absence of protecting groups eliminates the need for a Boc-deprotection step, accelerating the synthesis of diverse compound libraries compared to using N-Boc-piperidine analogs, thereby reducing procurement complexity and cost.

Biophysical Assay Development and Chemical Probe Synthesis

The compound's high thermal stability (boiling point >389°C) and defined storage conditions support its use in biophysical assay quality control and as a precursor for chemical probe synthesis. Its single hydrogen bond donor and four acceptor sites, quantified by PubChem , allow for predictable binding thermodynamics in ITC or SPR experiments, making it a reliable control compound for setting up kinase binding assays where consistent physicochemical behavior is required.

Procurement of a Standardized Building Block for Lead Optimization Campaigns

Commercial availability is standardized at 98% purity (HPLC) with common packaging (1g, 5g, 250mg options) from multiple vendors, as evidenced by CymitQuimica and other supplier listings . This ensures reproducible quality and supply security for long-running medicinal chemistry campaigns, which is not always possible for less commercially established piperidine-substituted pyrimidine isomers that may require custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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